

Application Notes and Protocols: Anti-tumor Applications of 1,3-Diallylurea Derivatives

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Compound of Interest

Compound Name: 1,3-Diallylurea

Cat. No.: B154441

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These application notes provide a comprehensive overview of the anti-tumor applications of **1,3-diallylurea** and its derivatives in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a summary of efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry with a wide range of biological activities, including potent anti-tumor effects.^{[1][2]} The urea scaffold serves as a key pharmacophore in several approved anticancer drugs.^[1] Among these, **1,3-diallylurea** and its related derivatives have demonstrated notable anti-cancer properties by influencing various molecular pathways involved in cancer progression.^{[3][4]} These compounds have been shown to inhibit tumor growth, induce apoptosis (programmed cell death), and modulate signaling cascades critical for cancer cell survival and proliferation.^{[5][6][7]} This document outlines the anti-tumor activities of **1,3-diallylurea** and other relevant urea derivatives, providing protocols for their evaluation and illustrating their mechanisms of action.

Quantitative Data on Anti-tumor Activity

The anti-proliferative activities of various urea and thiourea derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A lower IC50 value indicates a more potent compound. The following tables summarize the *in vitro* cytotoxicity of selected derivatives.

Table 1: In Vitro Anti-proliferative Activity of Diaryl Urea Derivatives

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
6a	HT-29	Colon Cancer	15.28	[8]
A549	Non-small cell lung cancer	2.566	[8]	
Sorafenib (Reference)	HT-29	Colon Cancer	14.01	[8]
A549	Non-small cell lung cancer	2.913	[8]	
1b	A549	Non-small cell lung cancer	N/A (More potent than Sorafenib)	[9]
MDA-MB-231	Breast Cancer	N/A (More potent than Sorafenib)	[9]	
1d	A549	Non-small cell lung cancer	N/A (More potent than Sorafenib)	[9]
MDA-MB-231	Breast Cancer	N/A (More potent than Sorafenib)	[9]	
1f	A549	Non-small cell lung cancer	N/A (More potent than Sorafenib)	[9]
MDA-MB-231	Breast Cancer	N/A (More potent than Sorafenib)	[9]	
1i	A549	Non-small cell lung cancer	N/A (More potent than Sorafenib)	[9]
MDA-MB-231	Breast Cancer	N/A (More potent than Sorafenib)	[9]	

Table 2: In Vitro Cytotoxicity of 1,3-Diphenylurea and 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Derivatives

Compound	Cell Line	Cancer Type	IC50 (µM)	Reference
2d	MCF-7	Breast Cancer	0.76 - 21.5	[5]
PC-3	Prostate Cancer	1.85 - 3.42	[5]	
2f	MCF-7	Breast Cancer	0.76 - 21.5	[5]
PC-3	Prostate Cancer	1.85 - 3.42	[5]	
2j	MCF-7	Breast Cancer	0.76 - 21.5	[5]
PC-3	Prostate Cancer	1.85 - 3.42	[5]	
2k	MCF-7	Breast Cancer	0.76 - 21.5	[5]
PC-3	Prostate Cancer	1.85 - 3.42	[5]	
2n	MCF-7	Breast Cancer	0.76 - 21.5	[5]
PC-3	Prostate Cancer	1.85 - 3.42	[5]	
Cabozantinib (Reference)	MCF-7	Breast Cancer	1.06	[5]
PC-3	Prostate Cancer	2.01	[5]	
7c	EKVV	Non-Small Cell Lung Cancer	N/A (%GI = 75.46 at 10 µM)	[10]
CAKI-1	Renal Cancer		N/A (%GI = 78.52 at 10 µM)	[10]
UACC-62	Melanoma		N/A (%GI = 80.81 at 10 µM)	[10]
MCF7	Breast Cancer		N/A (%GI = 83.48 at 10 µM)	[10]
LOX IMVI	Melanoma		N/A (%GI = 84.52 at 10 µM)	[10]
ACHN	Renal Cancer		N/A (%GI = 89.61 at 10 µM)	[10]

Table 3: In Vitro Kinase Inhibitory Activity

Compound	Target Kinase	IC50 (nM)	Reference
2d	c-MET	65	[5]
VEGFR-2	310	[5]	
2f	c-MET	24	[5]
VEGFR-2	35	[5]	
2j	c-MET	150	[5]
VEGFR-2	290	[5]	
2k	c-MET	170	[5]
VEGFR-2	320	[5]	
2n	c-MET	18	[5]
VEGFR-2	24	[5]	
7c	EGFR	42.91 ± 0.80	[10]
Erlotinib (Reference)	EGFR	26.85 ± 0.72	[10]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of **1,3-diallylurea** and its derivatives.

A common method for synthesizing 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine.[\[8\]](#)

Materials:

- Appropriate aniline or amine derivative
- Appropriate isocyanate
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

- Stirring apparatus
- Reaction vessel
- Purification system (e.g., column chromatography)

Procedure:

- Dissolve the aniline or amine derivative in the anhydrous solvent in the reaction vessel.
- Slowly add the isocyanate to the solution while stirring at room temperature.
- Continue stirring the reaction mixture for the time required for the reaction to complete (monitoring by Thin Layer Chromatography (TLC)).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 1,3-disubstituted urea derivative.
- Characterize the final product using techniques like NMR, IR spectroscopy, and mass spectrometry.^{[7][9]}

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well plates
- **1,3-Diallylurea** derivatives (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)

- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the **1,3-diallylurea** derivatives in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
- Incubate the plate for 48-72 hours.
- After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value for each compound.

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

- Cancer cell lines
- 6-well plates
- **1,3-Diallylurea** derivatives
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 70% cold ethanol)

- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentrations of the **1,3-diallylurea** derivatives for 24-48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[\[5\]](#)[\[7\]](#)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cancer cell lines
- 6-well plates
- **1,3-Diallylurea** derivatives

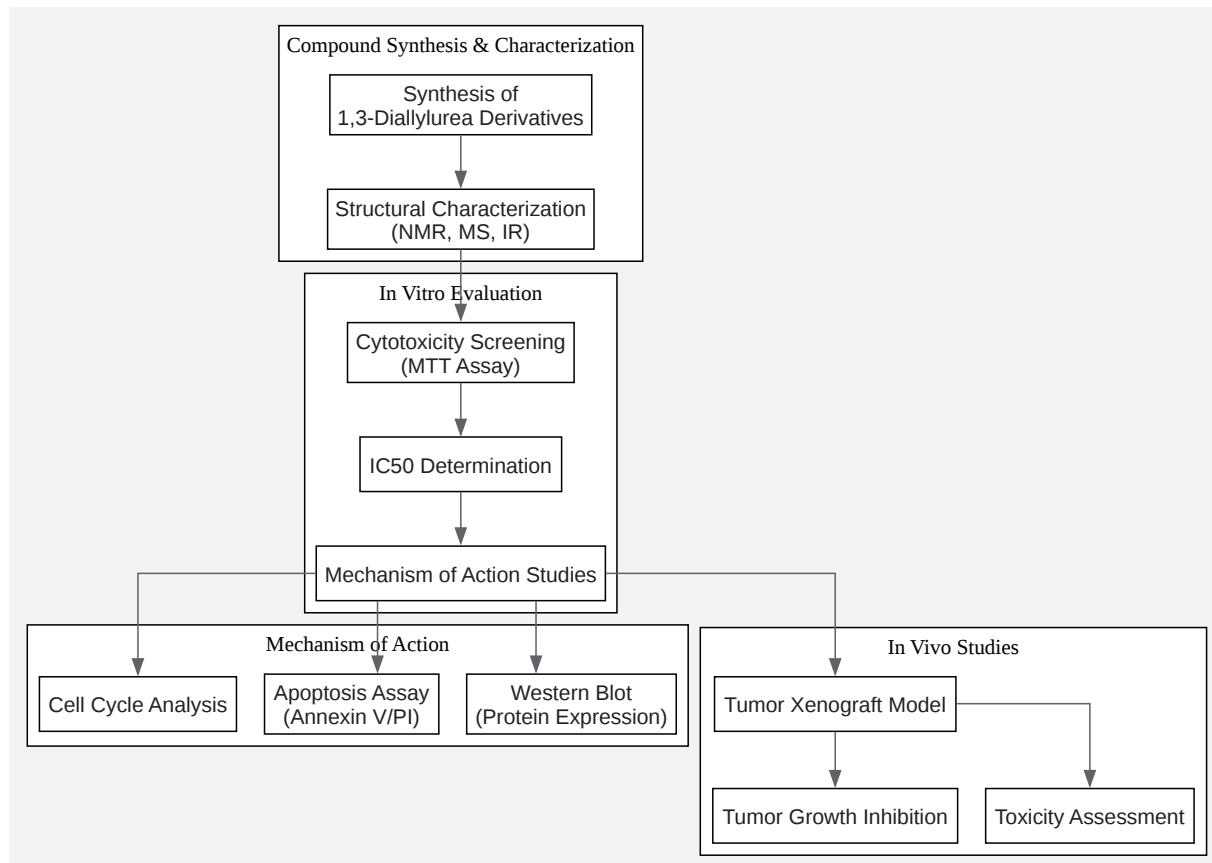
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

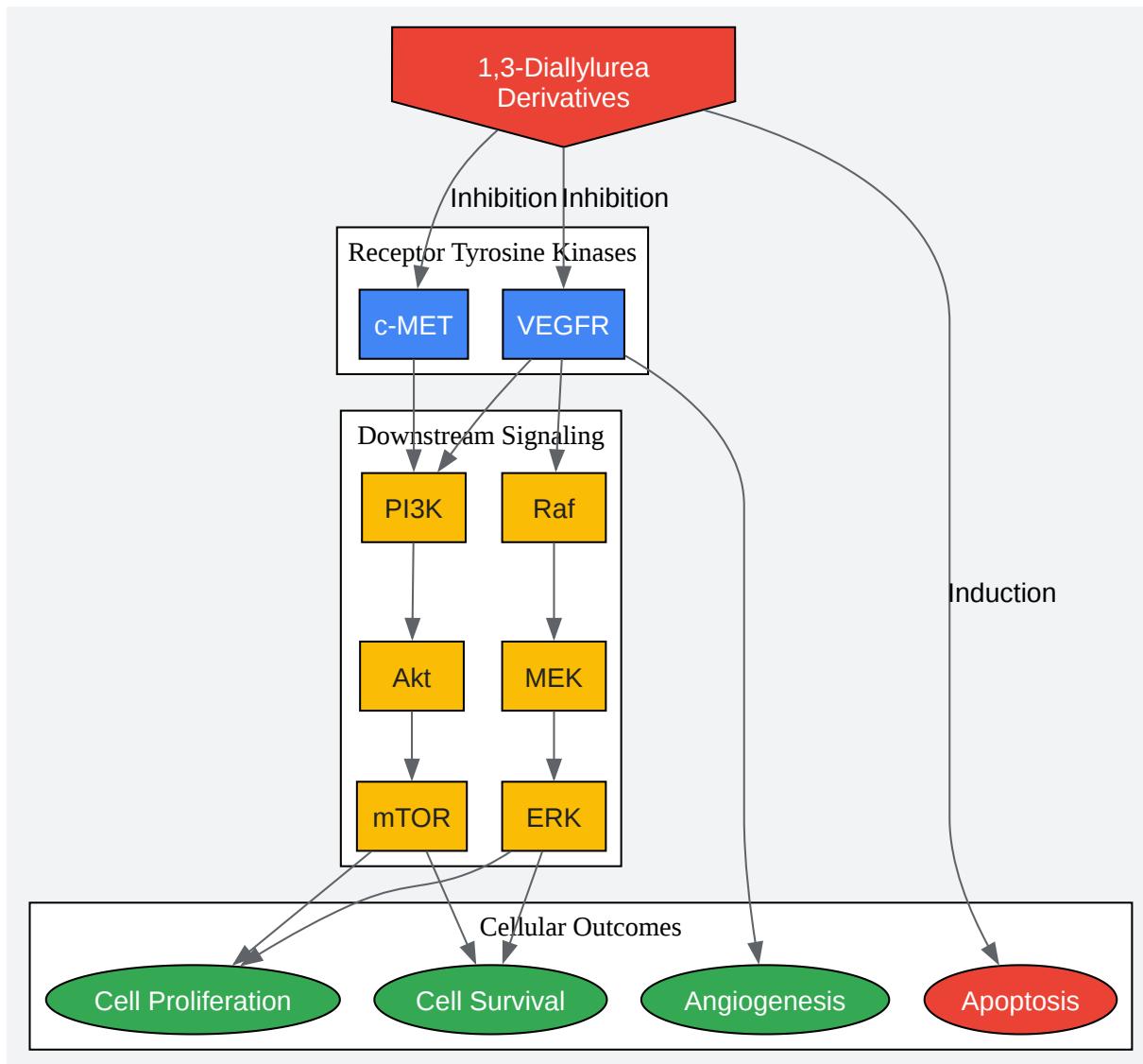
Procedure:

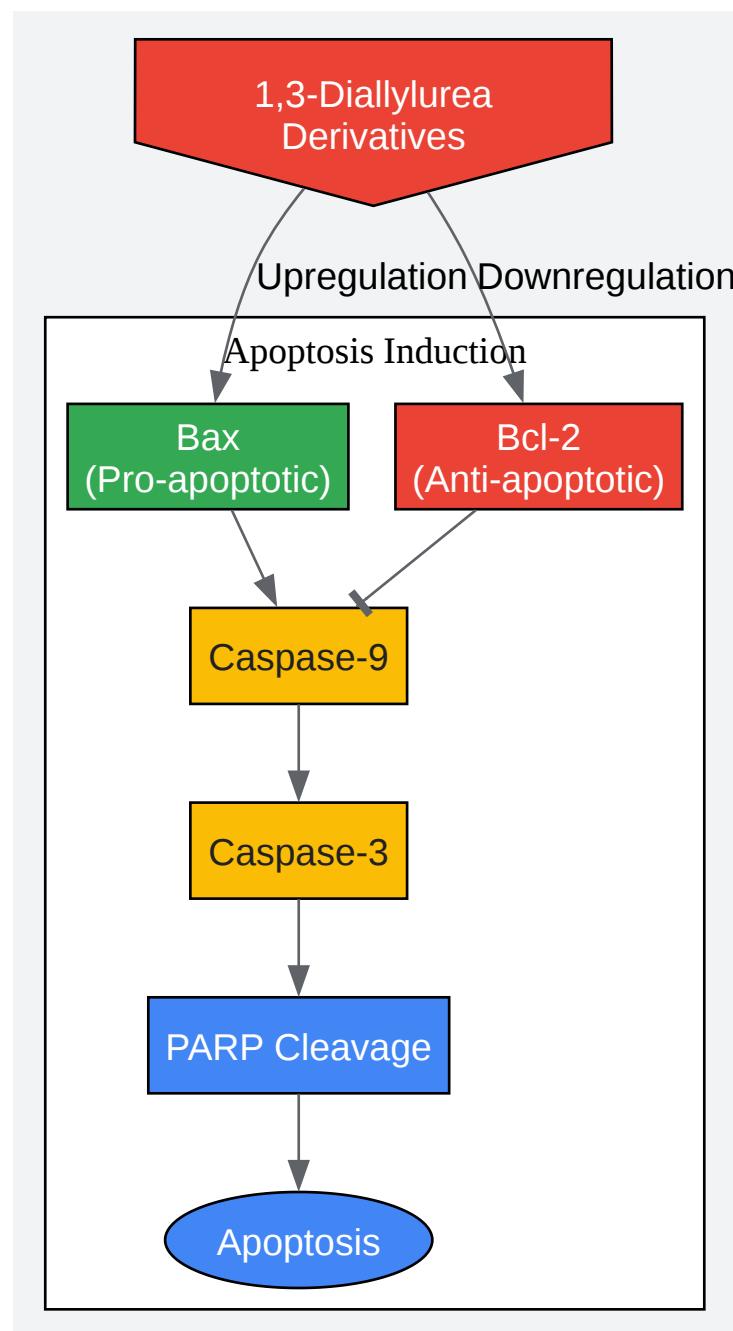
- Seed and treat the cells with the test compounds as described for the cell cycle analysis.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[\[5\]](#)[\[7\]](#)

Visualizations

The following diagrams illustrate the potential mechanisms of action and experimental workflows for evaluating **1,3-diallylurea** derivatives.





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